molecular formula C8H6BrCl B6182007 1-[(1Z)-2-bromoethenyl]-3-chlorobenzene CAS No. 76557-95-4

1-[(1Z)-2-bromoethenyl]-3-chlorobenzene

Katalognummer: B6182007
CAS-Nummer: 76557-95-4
Molekulargewicht: 217.49 g/mol
InChI-Schlüssel: CDPDVBVBLJTZEI-PLNGDYQASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1Z)-2-bromoethenyl]-3-chlorobenzene is an organic compound with the molecular formula C8H6BrCl It is a derivative of benzene, where a bromoethenyl group and a chlorine atom are attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-[(1Z)-2-bromoethenyl]-3-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-chlorostyrene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure the formation of the desired (1Z)-isomer.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(1Z)-2-bromoethenyl]-3-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromoethenyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of 1-[(1Z)-2-hydroxyethenyl]-3-chlorobenzene or 1-[(1Z)-2-aminoethenyl]-3-chlorobenzene.

    Oxidation: Formation of epoxides or carboxylic acids.

    Reduction: Formation of 1-ethyl-3-chlorobenzene.

Wissenschaftliche Forschungsanwendungen

1-[(1Z)-2-bromoethenyl]-3-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(1Z)-2-bromoethenyl]-3-chlorobenzene involves its interaction with various molecular targets. The bromoethenyl group can undergo electrophilic addition reactions, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can affect biological pathways and molecular functions, making the compound a valuable tool in research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[(1Z)-2-bromoethenyl]-4-chlorobenzene
  • 1-[(1Z)-2-bromoethenyl]-2-chlorobenzene
  • 1-[(1E)-2-bromoethenyl]-3-chlorobenzene

Uniqueness

1-[(1Z)-2-bromoethenyl]-3-chlorobenzene is unique due to its specific isomeric form (1Z), which can influence its reactivity and interactions compared to other isomers

Eigenschaften

CAS-Nummer

76557-95-4

Molekularformel

C8H6BrCl

Molekulargewicht

217.49 g/mol

IUPAC-Name

1-[(Z)-2-bromoethenyl]-3-chlorobenzene

InChI

InChI=1S/C8H6BrCl/c9-5-4-7-2-1-3-8(10)6-7/h1-6H/b5-4-

InChI-Schlüssel

CDPDVBVBLJTZEI-PLNGDYQASA-N

Isomerische SMILES

C1=CC(=CC(=C1)Cl)/C=C\Br

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C=CBr

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.